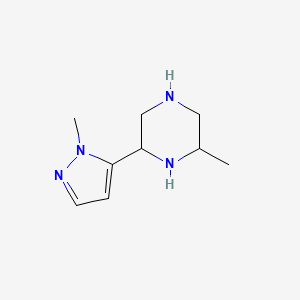

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. Compounds containing pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

- Quinolinyl-pyrazoles

Uniqueness

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is unique due to its specific substitution pattern on the pyrazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrazole-based reagents. Techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For example, a recent study utilized hybrid B3LYP methods for molecular geometry optimization and electronic property prediction, confirming the structural integrity of synthesized derivatives .

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| 1H NMR | Identifies hydrogen environments |

| 13C NMR | Confirms carbon skeleton |

| Mass Spectrometry | Determines molecular weight |

| FT-IR | Identifies functional groups |

Antidiabetic Activity

Recent evaluations have demonstrated that this compound exhibits potent antidiabetic properties. In vitro assays for α-glucosidase and α-amylase inhibition revealed IC50 values that indicate significant inhibitory activity. Specifically, the compound showed an IC50 for α-glucosidase at 75.62 µM, compared to Acarbose's 72.58 µM, suggesting comparable efficacy in managing postprandial glucose levels .

Antioxidant Activity

The antioxidant capabilities of this compound were assessed using various assays including DPPH and ABTS radical scavenging tests. Results indicated that it possesses considerable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Xanthine Oxidase Inhibition

Inhibition of xanthine oxidase (XO) is crucial for managing conditions like gout. The compound demonstrated remarkable XO inhibitory activity with an IC50 value of 24.32 µM, indicating its potential as a therapeutic agent in hyperuricemia .

Anticancer Potential

Studies on the anticancer activities of pyrazole derivatives have shown promising results. For instance, compounds similar to this compound were evaluated against various cancer cell lines such as MCF-7 and HepG2. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Table 2: Biological Activity Summary

| Activity Type | Assay Method | IC50 Value (µM) |

|---|---|---|

| α-Glucosidase Inhibition | Enzymatic Assay | 75.62 |

| α-Amylase Inhibition | Enzymatic Assay | 119.3 |

| Xanthine Oxidase Inhibition | Enzymatic Assay | 24.32 |

| Antioxidant Activity | DPPH/ABTS Assays | Significant Scavenging |

| Anticancer Activity | MTT Assay against MCF-7/HepG2 | Effective Induction of Apoptosis |

Case Study 1: Antidiabetic Effects

In a controlled study, researchers administered varying concentrations of this compound to diabetic rat models. The results showed a significant reduction in blood glucose levels post-treatment, supporting its potential use as an antidiabetic agent.

Case Study 2: Antioxidant Efficacy

A study investigating oxidative stress markers in cells treated with the compound revealed decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating effective antioxidant activity.

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-methyl-6-(2-methylpyrazol-3-yl)piperazine |

InChI |

InChI=1S/C9H16N4/c1-7-5-10-6-8(12-7)9-3-4-11-13(9)2/h3-4,7-8,10,12H,5-6H2,1-2H3 |

InChI Key |

BNPQILAFJVEYGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(N1)C2=CC=NN2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.